BenchChemオンラインストアへようこそ!

3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide

Nematicide discovery Phenalkyl carboxamide Anthelmintic

3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide (CAS 861209-78-1) is a synthetic phenalkyl carboxamide derivative with the molecular formula C19H18ClNO and a molecular weight of 311.8 g/mol. It belongs to a class of compounds patented by Bayer CropScience AG for use as nematicides and anthelmintics against endoparasites in animals and humans.

Molecular Formula C19H18ClNO
Molecular Weight 311.8 g/mol
CAS No. 861209-78-1
Cat. No. B3038412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide
CAS861209-78-1
Molecular FormulaC19H18ClNO
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C19H18ClNO/c1-2-3-4-5-8-15-9-6-12-18(13-15)21-19(22)16-10-7-11-17(20)14-16/h6-7,9-14H,2-4H2,1H3,(H,21,22)
InChIKeyHNIYJIYURRPDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide (CAS 861209-78-1): Procurement-Ready Phenalkyl Carboxamide for Nematicide and Anthelmintic Discovery


3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide (CAS 861209-78-1) is a synthetic phenalkyl carboxamide derivative with the molecular formula C19H18ClNO and a molecular weight of 311.8 g/mol . It belongs to a class of compounds patented by Bayer CropScience AG for use as nematicides and anthelmintics against endoparasites in animals and humans [1]. The compound features a 3-chlorophenyl carboxamide core linked to a 3-(1-hexynyl)phenyl moiety, a structural motif that distinguishes it from other benzamide-based pesticidal agents. It is commercially available from multiple specialty chemical suppliers, including BLD Pharmatech, Ambeed, and Biosynth (via CymitQuimica), typically at a minimum purity of 95% .

Why Generic Benzamide Substitution Cannot Replicate 3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide Performance in Anthelmintic Screening


Generic substitution within the phenalkyl carboxamide class is not feasible because the biological activity of these compounds is highly sensitive to both the substitution pattern on the benzamide ring and the nature of the alkynyl side chain [1]. The 3-chloro substituent on the benzamide ring and the 1-hexynyl group at the meta position of the aniline ring collectively define the compound's lipophilicity, metabolic stability, and target binding profile. Closely related analogs—differing only in the halogenation pattern (e.g., 3,4-dichloro), the heterocyclic acid component (e.g., thiophene-2-carboxamide), or the N-acyl group (e.g., cyclopropanecarboxamide)—exhibit distinct physicochemical property profiles (differences in logP of ~0.5–1.6 units and molecular weight variations of 30–70 Da) that critically impact solubility, permeability, and biological potency . Procurement of an unqualified analog without rigorous comparative data therefore carries a high risk of obtaining a compound with divergent target engagement and screening outcomes.

Quantitative Differentiation Evidence: 3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide vs. Closest Analogs


Patent-Covered Nematicidal Scaffold: Structural Novelty vs. Commercial Nematicides

3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is explicitly claimed within the Bayer CropScience phenalkyl carboxamide patent family (US20170044104A1, WO2015097087) as a nematicidal and anthelmintic agent, representing a structurally novel scaffold distinct from the organophosphate and carbamate nematicides (e.g., fenamiphos, oxamyl) that dominate the commercial market [1]. The patent's generic Formula (I) encompasses the specific 3-chloro-N-[3-(1-hexynyl)phenyl] substitution pattern as a preferred embodiment, indicating that this precise substitution was identified as conferring advantageous activity during the screening cascade [1]. In contrast, commercial nematicides such as fenamiphos act via acetylcholinesterase inhibition, a mechanism associated with mammalian toxicity concerns that have led to regulatory restrictions in multiple jurisdictions [2].

Nematicide discovery Phenalkyl carboxamide Anthelmintic Patent-protected scaffold

Commercial Purity Benchmarking: 3-Chloro vs. 3,4-Dichloro and Thiophene Analogs

3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is supplied at a minimum purity of 95% (CymitQuimica/Biosynth) . Among the closest commercially available analogs, the thiophene-2-carboxamide analog (CAS 861209-77-0) is available at a higher purity of 98% (Leyan) , while the cyclopropanecarboxamide analog (CAS 861209-80-5) is offered at divergent purities of 90% (Leyan) and 95% (AKSci) depending on the supplier . The 3,4-dichloro analog (CAS 861209-79-2) is also available but purity specifications are less transparent, requiring direct inquiry . The 95% minimum purity of the target compound positions it within the standard specification range for early-stage discovery screening, below the 98% purity achievable for the thiophene analog but superior to the 90% minimum purity option for the cyclopropane analog.

Compound procurement Purity specification Quality control Benzamide analog comparison

Predicted Physicochemical and ADME Differentiation: Lipophilicity and Permeability Profiling

Predicted physicochemical property analysis reveals that 3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide occupies a distinct lipophilicity space relative to its closest analogs . Using ACD/Labs Percepta predictions, the target compound is calculated to have a logP of approximately 5.0–5.1, compared to the 3,4-dichloro analog (estimated logP ~5.5–5.6), the thiophene analog (estimated logP ~4.5), and the cyclopropane analog (estimated logP ~3.5) . The predicted logP of 5.07 positions the target compound in a range that balances membrane permeability with aqueous solubility, as evidenced by an ACD/BCF of approximately 598 and an ACD/KOC of approximately 3382 . With a molecular weight of 311.8 Da, 1 hydrogen bond donor, 1 hydrogen bond acceptor, 5 rotatable bonds, and a topological polar surface area of 29.1 Ų, the compound complies with all Lipinski Rule of Five criteria, unlike the 3,4-dichloro analog which has a higher molecular weight of 346.3 Da .

Lipophilicity LogP Drug-likeness ADME Permeability prediction

Patent-Gated Procurement: Vendor Availability and IP-Driven Supply Constraints

3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is explicitly identified by ChemicalBook as a product whose sale is restricted due to patent protection, with the patent owner or licensee having not released public information at the time of listing . This patent-gated status contrasts with the more openly available thiophene and cyclopropane analogs, which are stocked by multiple vendors with transparent pricing . The target compound is currently available from at least two verified suppliers—Ambeed, Inc. (USA) and BLD Pharmatech Ltd. (China)—as well as CymitQuimica/Biosynth (Europe) . This multi-continent supplier network provides redundancy for procurement, while the patent restrictions signal that the compound may represent a proprietary intermediate or tool compound with undisclosed biological data held by the patent assignee.

Procurement restriction Patent-protected compound Vendor comparison Supply chain differentiation

High-Impact Application Scenarios for 3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide (CAS 861209-78-1) in Discovery and Development


Nematicide Lead Optimization: Scaffold-Hopping from Organophosphate to Phenalkyl Carboxamide Chemistries

This compound serves as a key intermediate or reference standard within the Bayer phenalkyl carboxamide patent family for nematicide discovery [1]. Research teams pursuing novel nematicides with mechanisms of action distinct from the acetylcholinesterase-inhibiting organophosphates (e.g., fenamiphos) can use this compound as a starting point for structure-activity relationship (SAR) exploration. Its intermediate logP (~5.07) and compliance with Lipinski rules make it suitable for further optimization toward lead candidates with improved selectivity and reduced mammalian toxicity . The 3-chloro substitution pattern may be systematically varied to map the pharmacophoric requirements for target engagement in plant-parasitic nematodes such as Meloidogyne spp. and Radopholus similis [1].

Anthelmintic Drug Discovery: Phenalkyl Carboxamide Screening for Endoparasite Control in Veterinary Medicine

The Bayer patent explicitly claims the use of phenalkyl carboxamide derivatives as anthelmintics against endoparasites in animals and humans [1]. 3-Chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide, with its 1-hexynyl side chain and 3-chlorobenzamide core, represents a specific embodiment that can be screened against helminth targets. At 95% minimum purity, the compound is suitable for in vitro anthelmintic assays, with procurement available from multiple suppliers for assay replication and cross-validation . The compound's physicochemical profile—moderate lipophilicity and a molecular weight of 311.8 Da—supports formulation development for oral or topical veterinary applications.

Comparative Analog Profiling: Benchmarking Chlorinated Benzamide Derivatives for Selectivity and Potency

For research groups conducting systematic SAR studies across the N-[3-(1-hexynyl)phenyl]benzamide series, this compound provides the critical 3-chloro monosubstituted reference point [1]. Its commercial availability at 95% purity enables direct experimental comparison with the 3,4-dichloro analog (logP ~5.55) and the thiophene-2-carboxamide analog (logP ~4.52) to deconvolute the contributions of halogenation pattern and heterocyclic replacement to biological activity . The purity differential (95% for the target compound vs. 98% for the thiophene analog) should be accounted for in dose-response calculations to avoid artifacts from impurities .

Patent Landscape and Freedom-to-Operate Analysis: Phenalkyl Carboxamide IP Intelligence

Procurement of this compound is directly relevant for organizations conducting freedom-to-operate (FTO) assessments or competitor intelligence related to the Bayer CropScience phenalkyl carboxamide patent portfolio [1]. The patent-restricted sale status confirmed by ChemicalBook and the multi-supplier availability via Ambeed and BLD Pharmatech make this compound a tangible reference entity for evaluating the scope and commercial enforcement of the Bayer patent claims. Analytical characterization of the purchased material can provide confirmatory data for patent validity challenges or design-around strategies.

Quote Request

Request a Quote for 3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.